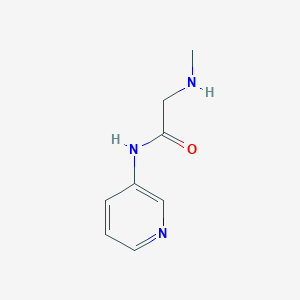
N~2~-methyl-N-pyridin-3-ylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-methyl-N-pyridin-3-ylglycinamide is a chemical compound with the empirical formula C9H14Cl2N2O2 It is a derivative of glycine, where the amino group is substituted with a pyridin-3-ylmethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~2~-methyl-N-pyridin-3-ylglycinamide can be synthesized through a series of chemical reactions involving the starting materials pyridine and glycine derivatives. One common method involves the alkylation of glycine with pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of N2-methyl-N-pyridin-3-ylglycinamide may involve continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a catalyst like Raney nickel can be employed to achieve high yields of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-methyl-N-pyridin-3-ylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-3-ylmethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of N2-methyl-N-pyridin-3-ylglycinic acid.
Reduction: Formation of N2-methyl-N-pyridin-3-ylmethylamine.
Substitution: Formation of N2-methyl-N-azidomethylglycinamide.
Applications De Recherche Scientifique
N~2~-methyl-N-pyridin-3-ylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of N2-methyl-N-pyridin-3-ylglycinamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(pyridin-4-ylmethyl)glycine dihydrochloride
- N-Methyl-N-(pyridin-2-ylmethyl)glycine dihydrochloride
- N-Methyl-1-pyridin-2-ylpropan-2-amine
Uniqueness
N~2~-methyl-N-pyridin-3-ylglycinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-(methylamino)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C8H11N3O/c1-9-6-8(12)11-7-3-2-4-10-5-7/h2-5,9H,6H2,1H3,(H,11,12) |
Clé InChI |
WIQGCSVHYQZMKW-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)NC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


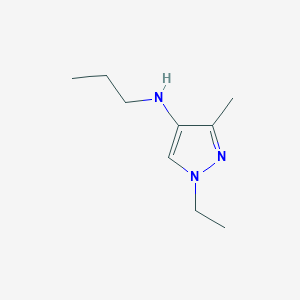
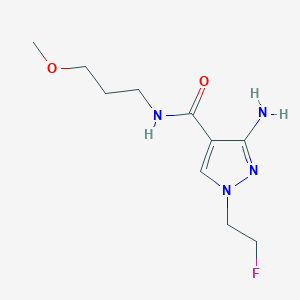
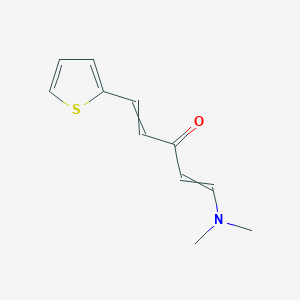
![[3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741076.png)

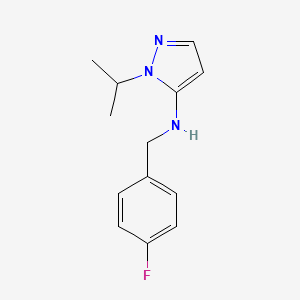
![1-(2-fluoroethyl)-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741091.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11741098.png)
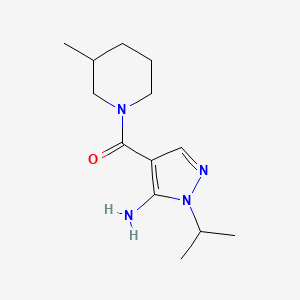
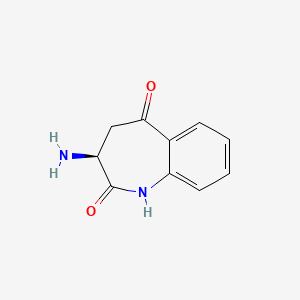
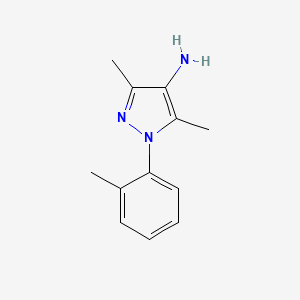
amine](/img/structure/B11741131.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11741133.png)

